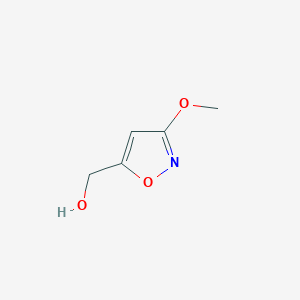![molecular formula C20H43NO3Si4 B1278694 (R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine](/img/structure/B1278694.png)
(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine is a complex organic compound characterized by the presence of multiple trimethylsilyloxy groups. These groups are known for their role in protecting hydroxyl functionalities during chemical reactions. The compound’s structure includes a phenyl ring substituted with trimethylsilyloxy groups, making it a valuable intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dihydroxybenzaldehyde and trimethylsilyl chloride.
Protection of Hydroxyl Groups: The hydroxyl groups on the benzaldehyde are protected using trimethylsilyl chloride in the presence of a base like pyridine.
Formation of the Ethanamine Moiety: The protected benzaldehyde is then reacted with an amine, such as ®-2-amino-2-trimethylsilyloxyethanol, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities.
Substitution: The trimethylsilyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine involves its interaction with specific molecular targets. The trimethylsilyloxy groups play a crucial role in protecting reactive sites, allowing for selective reactions to occur. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biological pathways.
類似化合物との比較
Similar Compounds
(2R)-2-[3,4-Bis(trimethylsilyloxy)phenyl]ethanamine: Lacks the N-trimethylsilyl group, making it less versatile in certain reactions.
(2R)-2-[3,4-Dihydroxyphenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine: Contains hydroxyl groups instead of trimethylsilyloxy groups, affecting its reactivity and stability.
Uniqueness
(R)-n-[2-[3,4-bis[(trimethylsilyl)oxy]phenyl]-2-[(trimethylsilyl)oxy]ethyl]-1,1,1-trimethyl-silanamine is unique due to its multiple trimethylsilyloxy groups, which provide enhanced protection and reactivity control. This makes it a valuable tool in synthetic chemistry, particularly for complex molecule construction.
特性
分子式 |
C20H43NO3Si4 |
|---|---|
分子量 |
457.9 g/mol |
IUPAC名 |
(2R)-2-[3,4-bis(trimethylsilyloxy)phenyl]-N-trimethylsilyl-2-trimethylsilyloxyethanamine |
InChI |
InChI=1S/C20H43NO3Si4/c1-25(2,3)21-16-20(24-28(10,11)12)17-13-14-18(22-26(4,5)6)19(15-17)23-27(7,8)9/h13-15,20-21H,16H2,1-12H3/t20-/m0/s1 |
InChIキー |
MLHNBOALOLAGFS-FQEVSTJZSA-N |
異性体SMILES |
C[Si](C)(C)NC[C@@H](C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
正規SMILES |
C[Si](C)(C)NCC(C1=CC(=C(C=C1)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1278612.png)
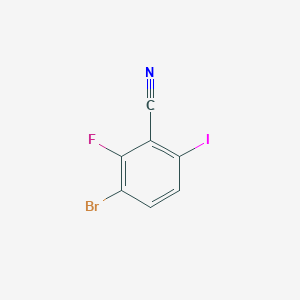
![1,3-Propanediol, 2-amino-2-[2-(4-heptylphenyl)ethyl]-](/img/structure/B1278616.png)
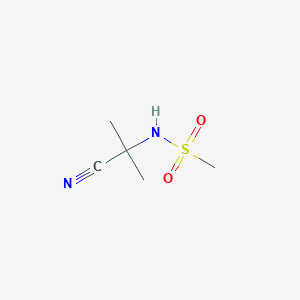
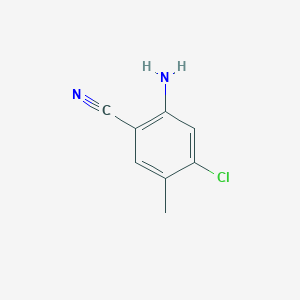
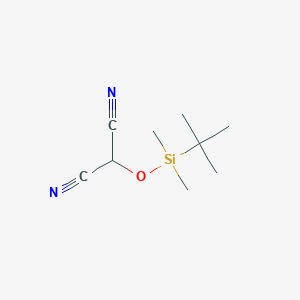
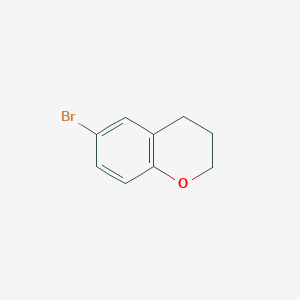
![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
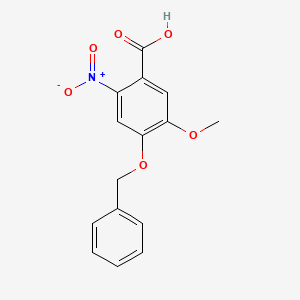
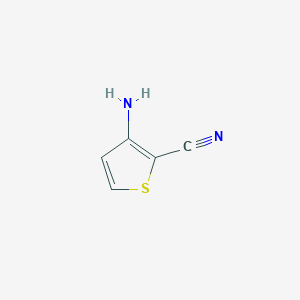
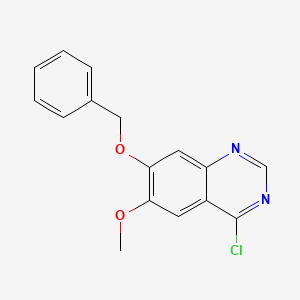
![4-(Benzyloxycarbonylamino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1278642.png)
